molecular formula C16H15BrN4O2 B2522802 8-bromo-7-cinnamyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 126686-39-3

8-bromo-7-cinnamyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2522802
CAS No.: 126686-39-3
M. Wt: 375.226
InChI Key: CVXUROYZZQUBHM-RMKNXTFCSA-N
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Description

8-bromo-7-cinnamyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H15BrN4O2 and its molecular weight is 375.226. The purity is usually 95%.
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Scientific Research Applications

Pharmacological and Biological Activities of Cinnamic Acid Derivatives

Cinnamic acid derivatives, including compounds with structures related to 8-bromo-7-cinnamyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, have been extensively studied for their anticancer potentials. These compounds are recognized for their rich medicinal tradition, with research highlighting their underutilization despite significant antitumor efficacy. The synthesis and biological evaluation of various cinnamoyl acids, esters, amides, hydrazides, and related derivatives have been a focal point in anticancer research, providing a comprehensive insight into the potential therapeutic applications of these compounds (De, Baltas, & Bedos-Belval, 2011).

Antidiabetic and Antioxidant Effects of Cinnamaldehyde

Cinnamaldehyde, a core component of cinnamic acid derivatives, has demonstrated beneficial roles in the management of diabetes and its complications. Emerging studies underscore its glucolipid lowering effects, its pharmacokinetics, and safety. Cinnamaldehyde has been shown to improve glucose and lipid homeostasis in diabetic animals through various signaling pathways, indicating a potential for diabetic intervention. This research supports the exploration of cinnamaldehyde as a natural compound with significant pharmacological applications (Zhu et al., 2017).

Toxicological and Dermatologic Assessment

The safety and toxicological profile of cinnamyl phenylpropyl materials, related in structure and function to cinnamic acid derivatives, have been assessed to ensure their safe use as fragrance ingredients. These studies are critical for understanding the potential health impacts of widespread use of these compounds in consumer products. The research concludes that these materials do not present a safety concern at current levels of use, which is vital for regulatory compliance and consumer safety (Belsito et al., 2011).

Environmental and Biological Implications of Brominated Compounds

The environmental cycling and toxicological impacts of brominated compounds, including inorganic bromine, have been a subject of increased attention. Studies focusing on the marine boundary layer reveal significant insights into the transformation and impact of brominated compounds on atmospheric chemistry. This research is crucial for understanding the environmental pathways and impacts of bromine-containing compounds, including potential derivatives of this compound (Sander et al., 2003).

Properties

IUPAC Name

8-bromo-1,3-dimethyl-7-[(E)-3-phenylprop-2-enyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN4O2/c1-19-13-12(14(22)20(2)16(19)23)21(15(17)18-13)10-6-9-11-7-4-3-5-8-11/h3-9H,10H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXUROYZZQUBHM-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.